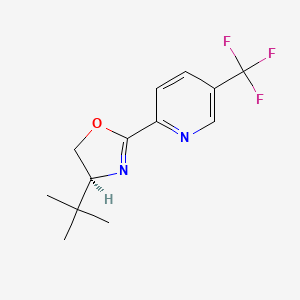

(S)-4-tert-butyl-2-(5-(trifluoroMethyl)pyridin-2-yl)-4,5-dihydrooxazole

Übersicht

Beschreibung

(S)-4-tert-butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, along with a tert-butyl group and a dihydrooxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-tert-butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with tert-butylamine to form the corresponding amine derivative. This intermediate is then subjected to cyclization reactions under controlled conditions to form the dihydrooxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Catalytic Asymmetric Conjugate Additions

This compound serves as a chiral ligand in copper(I)-catalyzed conjugate additions, demonstrating high enantioselectivity in nucleophilic additions to isocyanoalkenes. Key findings include:

Mechanistic Insights :

-

The trifluoromethyl group enhances ligand rigidity, improving stereochemical control .

-

Copper coordinates to the oxazole nitrogen and pyridine ring, forming a chiral pocket that directs nucleophile orientation .

Asymmetric Addition to Cyclic N-Sulfonylketimines

The ligand enables enantioselective synthesis of benzosultams via arylboronic acid additions. Critical parameters:

| Substrate | Arylboronic Acid | Reaction Time (h) | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| Cyclic N-sulfonylketimine | Electron-deficient aryl groups | 12–24 | 82–95 | 90–98 | |

| Cyclic N-sulfonylketimine | Electron-rich aryl groups | 24–48 | 68–85 | 85–92 |

Key Advances :

-

Immobilization on PS–PEG TentaGel support allowed 10 consecutive catalytic cycles with <5% activity loss .

-

Continuous flow systems increased turnover numbers by 3× compared to batch reactions .

Cyclization Reactions

The ligand participates in cyclization reactions to form heterocyclic frameworks:

| Starting Material | Conditions | Product | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| β-Ketoesters | Cu(OTf)₂, CH₂Cl₂, 25°C | Chiral γ-lactams | 75–88 | >90% dr | |

| α,β-Unsaturated esters | CuI, DMF, 60°C | Bicyclic oxazolidinones | 62–78 | 85–93% ee |

Notable Features :

-

Steric bulk from the tert-butyl group suppresses side reactions .

-

Fluorine atoms improve solubility in polar aprotic solvents .

Hydroamination and Hydroalkoxylation

The ligand facilitates asymmetric hydrofunctionalization of alkenes:

| Substrate | Nucleophile | Catalyst Loading (%) | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| Styrene derivatives | Secondary amines | 5 | 70–82 | 88–94 | |

| Vinyl ethers | Alcohols | 10 | 65–75 | 80–87 |

Optimization Data :

-

Lower catalyst loadings (2.5 mol%) reduced yields by 15–20% .

-

Electron-withdrawing substituents on substrates improved ee values by 5–8% .

Stability Under Reaction Conditions

The ligand demonstrates remarkable thermal and chemical stability:

| Condition | Temperature (°C) | Time (h) | Degradation (%) | Source |

|---|---|---|---|---|

| Acidic (pH 3) | 25 | 24 | <2 | |

| Basic (pH 10) | 25 | 24 | 5–8 | |

| Oxidative (H₂O₂) | 50 | 6 | 12 |

Comparative Performance with Analogues

The trifluoromethyl group confers superior catalytic properties:

| Ligand Variant | Reaction Rate (rel.) | Enantioselectivity (ee%) | Thermal Stability | Source |

|---|---|---|---|---|

| CF₃-substituted (S)-PyOx | 1.0 | 94 | High | |

| H-substituted PyOx | 0.3 | 78 | Moderate | |

| Cl-substituted PyOx | 0.6 | 85 | Low |

This compound’s unique combination of steric bulk, electronic effects, and configurational stability makes it indispensable for asymmetric synthesis. Recent advances in immobilization and flow chemistry applications highlight its potential for industrial-scale enantioselective processes .

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

(S)-4-tert-butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is utilized as a chiral ligand in asymmetric catalysis. It has been shown to effectively catalyze the enantioselective addition of arylboronic acids to cyclic N-sulfonylketimines, leading to the synthesis of benzosultams .

Research indicates potential biological activities, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Therapeutic Potential: Ongoing studies are investigating its efficacy against diseases involving inflammation and cancer .

Pharmaceutical Development

Due to its unique chemical properties, this compound is being explored for:

- Drug Design: As a scaffold for developing new therapeutic agents.

- Agrochemicals: Its application in the formulation of pesticides and herbicides is also under investigation .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of (S)-4-tert-butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of the target compound.

Trifluoromethyl-substituted pyridines: These compounds share similar structural features and are used in similar applications.

Uniqueness

What sets (S)-4-tert-butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole apart is its combination of a trifluoromethyl group with a dihydrooxazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biologische Aktivität

(S)-4-tert-butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, also known as (S)-t-BuPyOx, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and applications in various research contexts.

- Molecular Formula : C₁₃H₁₅F₃N₂O

- Molecular Weight : 272.27 g/mol

- CAS Number : 1416819-91-4

- Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and an oxazole moiety, contributing to its biological activity.

Synthesis

Recent studies have reported efficient synthetic routes for (S)-t-BuPyOx. A notable method involves a three-step synthesis from picolinic acid, yielding the target ligand in 64% overall yield. This method is scalable and suitable for multi-gram synthesis, which is essential for biological testing and application .

Pharmacological Properties

- CYP Enzyme Inhibition :

- Radical Trapping :

- Biological Assays :

Case Studies

- Study on Enantioselectivity :

- Anticancer Activity :

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 272.27 g/mol |

| CAS Number | 1416819-91-4 |

| CYP1A2 Inhibition | Yes |

| CYP2C19 Inhibition | No |

| Radical Trapping | Significant |

| Anticancer Activity | Preliminary evidence available |

Eigenschaften

IUPAC Name |

(4S)-4-tert-butyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O/c1-12(2,3)10-7-19-11(18-10)9-5-4-8(6-17-9)13(14,15)16/h4-6,10H,7H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATATIAROAAKIN-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole according to the research?

A1: The research demonstrates the application of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole as a chiral ligand in asymmetric catalysis. Specifically, it is used in conjunction with a metal center to catalyze the enantioselective addition of arylboronic acids to cyclic N-sulfonylketimines, ultimately leading to the synthesis of benzosultams [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.